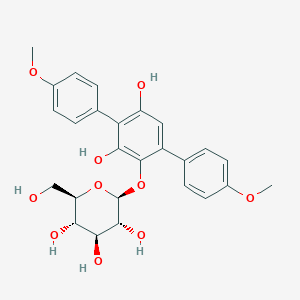
gliocladinin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
gliocladinin B is a natural product found in Gliocladium, Ophiocordyceps sinensis, and Sphaerostilbella with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Gliocladinin B has demonstrated significant antimicrobial properties against various pathogens. In a study evaluating p-terphenyl derivatives, this compound exhibited modest antimicrobial activity against Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent, particularly in combating resistant bacterial strains .
Table 1: Antimicrobial Activity of this compound
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several human tumor cell lines. Studies have shown that this compound can inhibit the growth of HeLa (cervical cancer) and HCT116 (colon cancer) cells. The observed IC50 values suggest that this compound possesses significant potential as an anticancer agent.
Table 2: Cytotoxicity of this compound
Potential Therapeutic Applications
Recent research highlights the potential therapeutic applications of this compound in drug development. Its ability to selectively inhibit certain biosynthetic pathways, particularly pyrimidine biosynthesis, positions it as a candidate for further investigation in the treatment of various diseases, including cancer and infectious diseases .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Ocular Infection : A report described an ocular infection caused by Gliocladium species, where topical treatment with voriconazole was administered. Although not directly involving this compound, it emphasizes the clinical relevance of Gliocladium species in medical applications .
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in tumor cells, suggesting its role in cancer therapy. Further research is needed to elucidate the mechanisms behind its cytotoxic effects .
Propiedades
Fórmula molecular |
C26H28O10 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-3,6-bis(4-methoxyphenyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O10/c1-33-15-7-3-13(4-8-15)17-11-18(28)20(14-5-9-16(34-2)10-6-14)22(30)25(17)36-26-24(32)23(31)21(29)19(12-27)35-26/h3-11,19,21,23-24,26-32H,12H2,1-2H3/t19-,21-,23+,24-,26+/m1/s1 |
Clave InChI |
CCJNSMAVIQYGNV-WZANBAKGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O |
Sinónimos |
gliocladinin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















